![molecular formula C16H19FN2O4 B3930978 N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]valine](/img/structure/B3930978.png)
N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]valine
Overview
Description
N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]valine, commonly known as AFV, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AFV belongs to the class of acryloyl amino acids, which are known for their ability to inhibit the activity of enzymes that play a crucial role in various physiological processes.
Mechanism of Action
AFV inhibits the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective substrates. The inhibition of ACE by AFV leads to the reduction of blood pressure, while the inhibition of DPP-4 leads to the enhancement of insulin secretion and the reduction of blood glucose levels. The inhibition of cathepsin K leads to the reduction of bone resorption, which is beneficial for the treatment of osteoporosis.
Biochemical and Physiological Effects:
AFV has been shown to exhibit potent inhibitory activity against ACE, DPP-4, and cathepsin K. The inhibition of ACE leads to the reduction of blood pressure, while the inhibition of DPP-4 leads to the enhancement of insulin secretion and the reduction of blood glucose levels. The inhibition of cathepsin K leads to the reduction of bone resorption, which is beneficial for the treatment of osteoporosis.
Advantages and Limitations for Lab Experiments
The synthesis of AFV has been optimized to yield high purity and yield, making it suitable for further research and development. However, AFV has some limitations for lab experiments, including its potential toxicity and limited solubility in water. These limitations can be addressed by further research and development.
Future Directions
AFV has shown promising potential for the treatment of hypertension, type 2 diabetes, and osteoporosis. Further research is needed to optimize the synthesis of AFV, improve its solubility, and evaluate its safety and efficacy in preclinical and clinical studies. AFV may also have potential applications in other fields, such as cancer research and drug discovery.
Scientific Research Applications
AFV has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against various enzymes, including angiotensin-converting enzyme (ACE), dipeptidyl peptidase-4 (DPP-4), and cathepsin K. ACE inhibitors are widely used for the treatment of hypertension, while DPP-4 inhibitors are used for the treatment of type 2 diabetes. Cathepsin K inhibitors are being investigated for the treatment of osteoporosis.
properties
IUPAC Name |
2-[[(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-9(2)14(16(22)23)19-15(21)13(18-10(3)20)8-11-4-6-12(17)7-5-11/h4-9,14H,1-3H3,(H,18,20)(H,19,21)(H,22,23)/b13-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERHSPZWUBRVHB-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C/C1=CC=C(C=C1)F)/NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-methoxyphenyl)amino]-5-oxo-2-propylpentanoic acid](/img/structure/B3930901.png)
![2-{[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3930911.png)
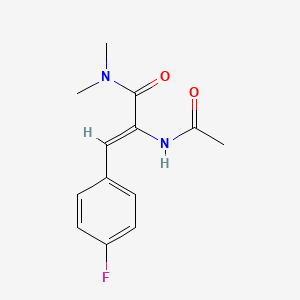
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine](/img/structure/B3930921.png)
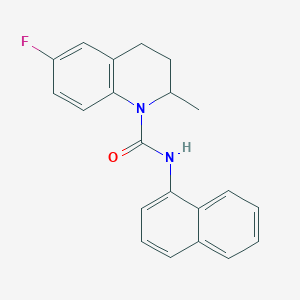
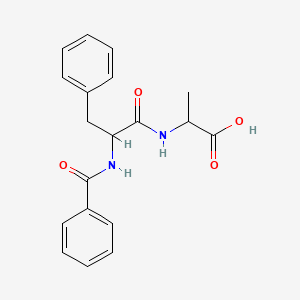
![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acetamide](/img/structure/B3930941.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B3930946.png)
![N-[2-(acetylamino)-3-phenylacryloyl]glutamic acid](/img/structure/B3930972.png)
![6-(allyloxy)-3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3930973.png)
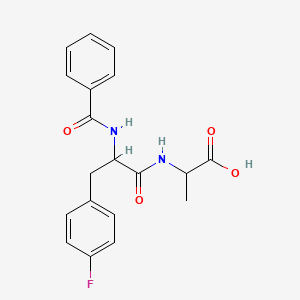

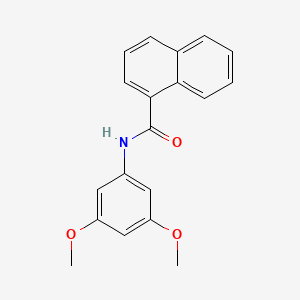
![3-(4-chlorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3931001.png)